2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol
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Overview
Description
2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol is an organic compound that belongs to the class of phenols and pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyridinyl group attached to a phenol moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H19NO2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]phenol |
InChI |
InChI=1S/C24H19NO2/c1-27-24-14-8-6-11-19(24)18-15-21(17-9-3-2-4-10-17)25-22(16-18)20-12-5-7-13-23(20)26/h2-16,26H,1H3 |
InChI Key |
ZPJRFDBNYCTAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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